![molecular formula C15H21N3O B1528713 4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 1489226-12-1](/img/structure/B1528713.png)
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one
Vue d'ensemble
Description
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one (hereinafter referred to as “Compound A”) is a synthetic compound with potential therapeutic applications. It is a member of the pyrazolone class of compounds, which are known for their anti-inflammatory, anti-oxidant, and analgesic properties. Compound A has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Applications De Recherche Scientifique
Neuropharmacology
This compound shows promise in the field of neuropharmacology , particularly as a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a receptor involved in modulating neurotransmitter systems, and agonists for this receptor can be potential treatments for disorders like schizophrenia . The compound’s efficacy has been evaluated in vivo using a dopamine transporter knockout (DAT-KO) rat model, which is significant for studying dopamine-dependent hyperlocomotion, a symptom observed in psychotic disorders .
Biomedicine
In biomedicine , derivatives of this compound are used for chemical modification of biomaterials such as silk fibroin . This modification aims to tailor the hydrophilicity and overall structure of silk, which is crucial for various biomedical applications, including tissue engineering and drug delivery systems.
Polymer Science
The compound’s structure is conducive to polymer science , where it can be used as a precursor for synthesizing polymers and copolymers. These materials are utilized in a wide range of applications, including coatings, adhesives, and medical devices due to their biocompatibility and low toxicity . The presence of the methacrylate group allows it to undergo free radical polymerization, which is a common method for creating a variety of polymer structures.
Drug Development
In drug development , the compound’s role as a TAAR1 agonist is particularly relevant. It represents a viable lead for further preclinical characterization as a potential novel treatment option for disorders associated with increased dopaminergic function . The ability to modulate TAAR1 could lead to new treatments for psychotic disorders and other conditions related to neurotransmitter imbalances.
Chemical Synthesis
The compound is also significant in chemical synthesis , where it can be used as a building block for synthesizing various chemical entities. Its structure allows for modifications that can lead to the creation of new compounds with potential pharmacological activities .
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-ethyl-2-[(2-methylphenyl)methyl]-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-14-13(8-9-16)15(19)18(17-14)10-12-7-5-4-6-11(12)2/h4-7,13H,3,8-10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDHSAUHPLODOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1CCN)CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




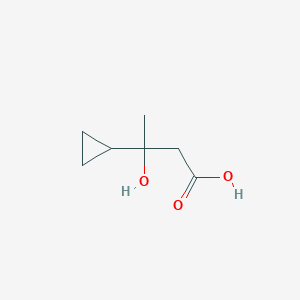

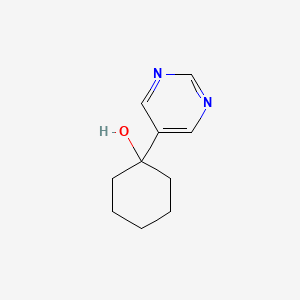

![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)
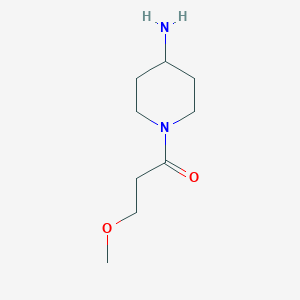


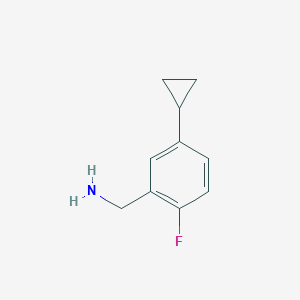
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
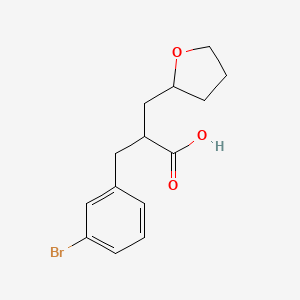

![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)